
ent-Benazepril
概述
描述
ent-Benazepril: is a stereoisomer of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension, heart failure, and chronic kidney disease . Benazepril is a prodrug that is converted into its active form, benazeprilat, in the liver . The compound is known for its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ent-benazepril involves several steps, including the use of convertible isocyanides in an Ugi three-component reaction . This reaction combines an amine, a carbonyl compound, and an isocyanide to form α-amino amides . The key step involves the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification to form the corresponding ethyl ester .
Industrial Production Methods: Industrial production of benazepril typically involves the use of advanced intermediates like L-Homophenylalanine ethyl ester and critical asymmetric Aza-Michael reactions . These methods ensure high yields and purity of the final product .
化学反应分析
Types of Reactions: ent-Benazepril undergoes various chemical reactions, including:
Oxidation: Conversion to benazeprilat, its active form.
Hydrolysis: Ester hydrolysis to form the active metabolite.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Requires esterases for hydrolysis.
Hydrolysis: Trifluoroacetic acid for hydrolysis of secondary amides.
Substitution: Various reagents depending on the specific functional group being replaced.
Major Products:
Benazeprilat: The active form of benazepril.
Ethyl Ester: Intermediate products during synthesis.
科学研究应用
ent-Benazepril has a wide range of applications in scientific research:
Chemistry: Used in the study of ACE inhibitors and their synthesis.
Biology: Investigated for its effects on the renin-angiotensin system.
Medicine: Used in the treatment of hypertension, heart failure, and chronic kidney disease.
Industry: Employed in the production of pharmaceuticals and as a reference standard for quality control.
作用机制
ent-Benazepril, like benazepril, is a prodrug that is converted into its active form, benazeprilat, in the liver . Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure .
相似化合物的比较
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Quinapril: Similar in structure and function to benazepril.
Enalapril: Also an ACE inhibitor with similar applications.
Uniqueness: ent-Benazepril is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers . This uniqueness can influence its efficacy and safety profile in clinical applications .
生物活性
Ent-Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by several mechanisms and therapeutic effects, which have been the subject of extensive research. This article explores the biological activities of this compound, including its pharmacological effects, case studies highlighting its clinical implications, and relevant research findings.
This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that raises blood pressure; thus, its inhibition leads to vasodilation and a reduction in blood pressure. The pharmacodynamics of this compound can be summarized as follows:
- Inhibition of Angiotensin II Formation : Reduces vasoconstriction.
- Decreased Aldosterone Secretion : Lowers sodium and water retention.
- Improved Cardiac Output : Enhances heart function in patients with heart failure.
Pharmacological Effects
The pharmacological effects of this compound extend beyond blood pressure regulation. Research indicates potential benefits in various conditions:
- Cardiovascular Protection : Studies demonstrate that this compound improves cardiac function in animal models of heart failure by preventing myocardial remodeling after ischemic events.
- Renal Protection : A three-year trial showed that this compound significantly slows the progression of renal insufficiency in patients with various renal diseases, reducing the risk of reaching critical endpoints such as dialysis .
- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties, particularly in cognitive decline associated with Alzheimer's disease.
Case Report: Benazepril-Induced Agranulocytosis
A notable case report documented a male patient who developed drug-induced agranulocytosis after starting treatment with benazepril. Upon discontinuation of the drug, the patient experienced a complete recovery of white blood cell counts. This case underscores the importance of monitoring for rare but serious side effects associated with ACE inhibitors like benazepril .
Clinical Trial Insights
A clinical trial involving 583 patients with renal insufficiency revealed that those treated with benazepril had a 53% reduction in the risk of reaching critical renal endpoints compared to placebo . This emphasizes the compound's role in renal protection across various underlying conditions.
Table 1: Summary of Key Research Findings on this compound
常见问题
Basic Research Questions
Q. How can the stereochemical purity of ent-Benazepril be characterized in synthetic batches?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze chiral centers, specifically targeting the (3S) and (1S) configurations. Pair with X-ray crystallography for definitive spatial confirmation . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can quantify enantiomeric excess (EE), ensuring compliance with pharmacopeial standards (e.g., USP monographs) .
Q. What analytical methods are recommended for quantifying this compound and its degradation products?
- Methodological Answer : Employ reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) to resolve this compound from impurities like Related Compound E (3-amino-2-oxo-tetrahydrobenzazepine) and Related Compound G (ethyl ester derivative). Validate methods per ICH Q2(R1) guidelines, focusing on specificity, linearity (1–150 µg/mL), and recovery rates (≥95%) .
Q. How should researchers design pharmacokinetic studies to assess this compound’s active metabolite (benazeprilat)?
- Methodological Answer : Conduct crossover studies in healthy volunteers, measuring plasma benazeprilat levels via LC-MS/MS. Apply non-compartmental analysis to calculate AUC0–∞ and t½. Account for hydrolysis variability by stabilizing blood samples with EDTA and cooling to -80°C immediately post-collection .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported this compound metabolite bioavailability across species?
- Methodological Answer : Address interspecies discrepancies (e.g., higher benazeprilat AUC in rodents vs. humans) using in vitro hepatocyte models to compare esterase activity. Validate with in vivo microdosing trials and physiologically based pharmacokinetic (PBPK) modeling to isolate enzymatic vs. absorption-driven differences .
Q. How can researchers optimize chiral resolution during this compound synthesis to minimize diastereomer formation?
- Methodological Answer : Implement asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the benzazepine ring closure. Monitor reaction kinetics via <sup>13</sup>C NMR to detect intermediate racemization. Use dynamic kinetic resolution (DKR) with immobilized lipases to enhance enantioselectivity (>99% EE) .
Q. What statistical approaches are critical for interpreting contradictory data in this compound’s antihypertensive efficacy trials?
- Methodological Answer : Apply mixed-effects models to adjust for covariates like baseline blood pressure and genetic polymorphisms (e.g., ACE I/D alleles). Conduct meta-analyses with sensitivity testing (e.g., leave-one-out) to identify outlier studies, and use Bayesian frameworks to quantify uncertainty in effect sizes .
Q. How do researchers validate this compound’s off-target interactions with renal ACE2 in diabetic nephropathy models?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity (KD) between this compound and recombinant ACE2. Confirm functional inhibition in podocyte cell lines via fluorogenic substrate assays (e.g., Mca-APK-Dnp). Cross-validate with in silico docking simulations (AutoDock Vina) .
Q. Data Contradiction & Analysis
Q. How to reconcile conflicting reports on this compound’s stability under acidic conditions?
- Methodological Answer : Perform forced degradation studies (0.1M HCl, 40°C) with UPLC-PDA to track degradation pathways. Compare Arrhenius plots of degradation rate constants (k) across studies. Investigate excipient interactions (e.g., magnesium stearate) using isothermal microcalorimetry .
Q. What protocols mitigate bias in comparative studies of this compound vs. other ACE inhibitors?
- Methodological Answer : Use double-blinded, randomized designs with active controls (e.g., lisinopril). Pre-register hypotheses (e.g., ClinicalTrials.gov ) to avoid HARKing (Hypothesizing After Results are Known). Apply propensity score matching to balance baseline characteristics .
Q. Methodological Frameworks
Q. How to apply the FINER criteria when formulating this compound research questions?
属性
CAS 编号 |
98626-50-7 |
---|---|
分子式 |
C24H28N2O5 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28) |
InChI 键 |
XPCFTKFZXHTYIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
手性 SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Key on ui other cas no. |
131064-75-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。